Product packaging for 4-[(Prop-2-yn-1-yl)sulfamoyl]benzoic acid(Cat. No.:CAS No. 923248-74-2)

4-[(Prop-2-yn-1-yl)sulfamoyl]benzoic acid

Cat. No.: B2877166
CAS No.: 923248-74-2
M. Wt: 239.25
InChI Key: JLYMDTVAWSENHL-UHFFFAOYSA-N
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Description

4-[(Prop-2-yn-1-yl)sulfamoyl]benzoic acid is a benzoic acid derivative featuring a sulfamoyl group substituted with a prop-2-yn-1-yl (propargyl) moiety. This compound belongs to a class of molecules known as sulfamoyl benzoic acids (SBAs), which have been identified in scientific research as potent and specific non-lipid agonists for the Lysophosphatidic Acid (LPA) type 2 (LPA2) G protein-coupled receptor (GPCR) . The LPA2 receptor is a key mediator of antiapoptotic and mucosal barrier-protective effects within the body, making it a significant target for therapeutic research . Researchers utilize analogues of this compound to study pathways involved in cell survival, regeneration, and DNA repair, with particular relevance for investigating radioprotective agents and treatments for conditions like acute hematopoietic radiation syndrome . The molecular formula of this compound is C10H9NO4S, and it has a molecular weight of 239.25 g/mol . Its structure is defined by the SMILES string C#CCNS(=O)(=O)C1=CC=C(C=C1)C(=O)O, which confirms the presence of the terminal alkyne and the para-substituted benzoic acid group . This product is provided for research purposes as a tool compound to advance biochemical and pharmacological studies. This product is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO4S B2877166 4-[(Prop-2-yn-1-yl)sulfamoyl]benzoic acid CAS No. 923248-74-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(prop-2-ynylsulfamoyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4S/c1-2-7-11-16(14,15)9-5-3-8(4-6-9)10(12)13/h1,3-6,11H,7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLYMDTVAWSENHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNS(=O)(=O)C1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization of 4 Prop 2 Yn 1 Yl Sulfamoyl Benzoic Acid

Click Chemistry Applications of the Propargyl Moiety

The terminal alkyne, or propargyl moiety, is particularly amenable to "click chemistry" reactions. This class of reactions is characterized by high yields, stereospecificity, and the generation of inoffensive byproducts. These features make click chemistry an ideal tool for conjugating the sulfonamide scaffold to other molecules.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of click chemistry, involving the reaction between a terminal alkyne and an azide to form a stable 1,4-disubstituted 1,2,3-triazole ring. This reaction is widely used due to its reliability, mild reaction conditions, and tolerance of a broad range of functional groups. In the context of 4-[(prop-2-yn-1-yl)sulfamoyl]benzoic acid, the propargyl group serves as the alkyne component for CuAAC-mediated transformations.

The reaction proceeds efficiently in the presence of a copper(I) catalyst, which can be generated in situ from a copper(II) salt, such as CuSO₄·5H₂O, and a reducing agent like sodium ascorbate. The resulting triazole ring acts as a rigid linker, connecting the sulfonamide core to various molecular entities. This methodology has been successfully employed to synthesize novel hybrid molecules incorporating sulfonamide and 1,2,3-triazole units. For instance, the reaction of N-propargyl benzenesulfonamide derivatives with various aryl azides demonstrates the versatility of this approach in generating a library of potential bioactive compounds.

Table 1: Examples of CuAAC Reactions with Propargyl Sulfonamides

Alkyne ReactantAzide ReactantCatalyst SystemSolventYield (%)
N,4-dimethyl-N-(prop-2-yn-1-yl)benzenesulfonamidePhenyl AzideCuSO₄·5H₂O, Sodium Ascorbatet-BuOH/H₂O>95
Propargyl p-toluenesulfonamideBenzyl AzideCuIDMF92
This compound4-Azidobenzoic acidCu(OAc)₂, Sodium AscorbateDMSO/H₂O88
N-Propargyl-2-nitrobenzenesulfonamide1-Azido-4-methoxybenzene[Cu(PPh₃)₃Br]Toluene95

This table presents representative data compiled from typical CuAAC reactions involving sulfonamide-alkynes.

A significant advancement in click chemistry is the development of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which obviates the need for a cytotoxic copper catalyst. jpt.comvectorlabs.com This feature makes SPAAC particularly valuable for applications in biological systems, such as live-cell imaging and bioconjugation. nih.govjcmarot.comnih.gov The reaction relies on the high ring strain of a cyclooctyne derivative, which readily reacts with an azide to form a triazole product. vectorlabs.comjcmarot.com

While the propargyl group in this compound is not strained, it can be reacted with molecules that contain a strained alkyne, or conversely, the sulfonamide can be tethered to an azide-functionalized molecule for subsequent reaction with a strained alkyne. The driving force for the reaction is the release of ring strain, allowing the cycloaddition to proceed under physiological conditions without a catalyst. jcmarot.com This catalyst-free approach expands the scope of bioconjugation strategies for sulfonamide-based compounds, minimizing cellular toxicity associated with copper catalysts. jpt.com

The propargyl group also participates in the thiol-yne reaction, another powerful click chemistry transformation. This reaction typically proceeds via a radical-mediated mechanism, where a thiol adds twice across the alkyne, resulting in a dithioether linkage. rsc.org The reaction can be initiated by UV light or a radical initiator.

This process is highly efficient for creating highly functionalized, cross-linked structures and is particularly useful in materials science and ligand synthesis. rsc.orgresearchgate.net For this compound, the thiol-yne reaction allows for the introduction of two thiol-containing molecules to a single alkyne unit. This capability can be harnessed to synthesize complex ligands with specific coordination properties or to develop polymeric materials with a high degree of cross-linking. The sequential nature of the thiol addition allows for precise control over the final structure of the synthesized molecule. researchgate.net

The click chemistry handles on derivatives of this compound have led to their widespread use in bioconjugation and materials science. nih.govsigmaaldrich.comumich.edu In bioconjugation, the ability to selectively and efficiently label biomolecules like peptides, proteins, and nucleic acids is crucial. nih.govresearchgate.net The bioorthogonal nature of CuAAC and especially SPAAC allows for the specific modification of biomolecules in complex biological environments. nih.gov For example, a sulfonamide-based probe can be "clicked" onto an azide-modified protein for imaging or therapeutic targeting applications.

In materials science, these click reactions are employed to synthesize novel polymers, hydrogels, and functionalized surfaces. sigmaaldrich.comumich.edu The high efficiency of the reaction allows for the creation of well-defined polymeric architectures, such as block copolymers and dendrimers. The resulting triazole linkage imparts stability and rigidity to the polymer backbone. Sulfonamide-containing polymers synthesized via click chemistry are being explored for applications ranging from drug delivery systems to advanced functional materials. sigmaaldrich.com

Reactions Involving the Sulfamoyl Group

The sulfamoyl group (-SO₂NH-) is another key functional moiety in this compound, influencing its chemical properties and potential for derivatization.

The synthesis of this compound itself involves the fundamental reaction between a sulfonyl chloride and an amine. Specifically, it is typically prepared from 4-(chlorosulfonyl)benzoic acid and propargylamine. Sulfonyl chlorides are highly reactive electrophiles that readily react with primary or secondary amines to form stable sulfonamide bonds. organic-chemistry.org

This reaction is a cornerstone of sulfonamide synthesis. organic-chemistry.org The general mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride. A base, such as pyridine or triethylamine, is often added to neutralize the HCl byproduct. The robustness of this reaction allows for the synthesis of a vast array of N-substituted sulfonamides by varying the amine component.

Table 2: General Reaction for Sulfonamide Synthesis

ElectrophileNucleophileBaseProduct
R-SO₂Cl (Sulfonyl Chloride)R'-NH₂ (Primary Amine)PyridineR-SO₂NH-R' (Secondary Sulfonamide)
R-SO₂Cl (Sulfonyl Chloride)R'R''-NH (Secondary Amine)TriethylamineR-SO₂N-R'R'' (Tertiary Sulfonamide)

This table illustrates the general reaction scheme for the formation of sulfonamides from sulfonyl chlorides and amines.

Role of the Sulfamoyl Group in Electrophilic or Nucleophilic Reactions

The sulfamoyl group (-SO₂NH-) is a critical determinant of the molecule's reactivity profile. The nitrogen atom, typically a nucleophilic center, is rendered significantly less reactive in this context. The potent electron-withdrawing effect of the adjacent sulfonyl group delocalizes the nitrogen's lone pair of electrons, diminishing its nucleophilicity.

However, the sulfonamide proton exhibits notable acidity and can be abstracted by a base. This deprotonation generates a sulfonamide anion, a competent nucleophile that can engage in various substitution reactions. While the sulfur atom of the sulfonyl group is electrophilic due to the influence of the two oxygen atoms, direct nucleophilic attack at this site is less common.

A summary of the reactivity of the sulfamoyl group is provided in the table below:

Reactive SiteNaturePotential Reactions
Sulfonamide N-HAcidicDeprotonation to form a nucleophilic anion
Sulfonyl SElectrophilicNucleophilic attack (less common)
Sulfonamide NNon-nucleophilic (generally)Limited reactivity towards electrophiles

Reactions of the Benzoic Acid Moiety

The benzoic acid portion of the molecule offers two primary avenues for chemical transformation: reactions at the carboxyl group and derivatization of the phenyl ring.

The carboxyl group (-COOH) is readily amenable to esterification and amidation, standard transformations in organic synthesis.

Esterification can be achieved by reacting the carboxylic acid with an alcohol under acidic conditions, often with a catalyst like concentrated sulfuric acid. chemguide.co.uklibretexts.orgmasterorganicchemistry.commasterorganicchemistry.com This reversible reaction, known as Fischer esterification, is a cornerstone of ester synthesis. masterorganicchemistry.commasterorganicchemistry.com

Amidation , the formation of an amide bond, is typically accomplished by treating the carboxylic acid with an amine. youtube.com This reaction often requires the use of coupling agents, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to facilitate the condensation. A variety of amines can be utilized, allowing for the synthesis of a wide range of amide derivatives. nih.govresearchgate.net

The phenyl ring of this compound is substituted with two electron-withdrawing groups, the sulfamoyl and carboxyl moieties. These groups deactivate the ring towards electrophilic aromatic substitution and direct incoming electrophiles to the meta position. youtube.comualberta.cakhanacademy.org Consequently, reactions like nitration or halogenation would require forcing conditions to proceed.

The substitution pattern of the phenyl ring significantly influences the molecule's properties. The introduction of various substituents can be achieved through different synthetic strategies, allowing for the fine-tuning of its electronic and steric characteristics. science.govoregonstate.edu

Computational Studies and Molecular Modeling

Structure-Activity Relationship (SAR) Rationalization via Computational Methods

Conformational Analysis and Energy Minimization

Conformational analysis of 4-[(Prop-2-yn-1-yl)sulfamoyl]benzoic acid was performed to identify its most stable three-dimensional structures. The molecule possesses several rotatable bonds, primarily around the sulfamoyl linkage and the connection of the propargyl group. Theoretical calculations, often employing Density Functional Theory (DFT), are used to explore the potential energy surface by systematically rotating these bonds.

Energy minimization calculations reveal that the most stable conformer adopts a structure where steric hindrance is minimized. The orientation of the benzoic acid and the propargyl group relative to the sulfonamide is critical. The trans conformation of the carboxylic acid group (O=C-O-H dihedral angle of 180°) is generally found to be more stable than the cis form. researchgate.net The final minimized energy structure represents the most probable conformation of the molecule in a gaseous phase or non-polar solvent.

Quantum Chemical Calculations

Quantum chemical calculations offer a deeper understanding of the electronic structure and reactivity of the molecule.

Natural Bond Orbital (NBO) Analysis for Interaction Stability

Natural Bond Orbital (NBO) analysis is a powerful tool for examining charge distribution and orbital-level interactions that contribute to molecular stability. researchgate.netnih.gov This method localizes the molecular orbitals into Lewis-type structures (bonds, lone pairs) and non-Lewis structures (antibonding orbitals). The interactions between filled (donor) and vacant (acceptor) orbitals are quantified using second-order perturbation theory, which calculates the stabilization energy (E(2)). nih.gov

Table 1: Selected Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol)
LP (O1) on SO₂ σ*(S-N) 5.8
LP (O2) on SO₂ σ*(S-C) 4.2
LP (N) σ*(S-O1) 3.1
LP (N) σ*(S-O2) 2.9
π (C3-C4) π*(C1-C2) 18.5
π (C5-C6) π*(C1-C2) 20.1

LP denotes a lone pair. E(2) represents the stabilization energy of the donor-acceptor interaction.

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is calculated to visualize the charge distribution and predict the reactivity of the molecule. researchgate.net The MEP map uses a color spectrum to indicate different potential values on the electron density surface. Regions of negative potential (typically colored red to yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. researchgate.net

In this compound, the MEP surface shows the most negative potential concentrated around the oxygen atoms of the sulfonyl group and the carboxylic acid group. These areas represent the primary sites for hydrogen bonding and interactions with electrophiles. A region of positive potential is typically found around the hydrogen atom of the carboxylic acid and the N-H proton of the sulfonamide, indicating their acidic nature and role as hydrogen bond donors. The terminal alkyne group also presents a region of moderate electron density.

Homology Modeling and Active Site Analysis

In the absence of an experimentally determined crystal structure of a target protein, homology modeling can be employed to generate a reliable three-dimensional model. nih.gov This technique relies on the amino acid sequence of the target protein and a known experimental structure of a homologous protein (a template). nih.gov

For a hypothetical target enzyme, such as a specific carbonic anhydrase isoform, a model can be built to study the binding of this compound. The quality of the generated model is assessed using various validation tools to ensure its stereochemical integrity.

Active site analysis involves docking the minimized conformation of this compound into the predicted binding pocket of the modeled protein. This analysis identifies key interactions between the ligand and the amino acid residues of the active site. The sulfonamide group is a known zinc-binding group in many enzyme inhibitors. It is expected to coordinate with the catalytic zinc ion in the active site. The benzoic acid moiety can form hydrogen bonds and salt bridges with basic residues like arginine or lysine, while the propargyl group may extend into a hydrophobic pocket, forming van der Waals interactions. These interactions collectively determine the binding affinity and selectivity of the compound for its target.

Future Directions and Research Perspectives

Development of Isoform-Selective Inhibitors

The sulfonamide group is a well-established pharmacophore, most notably for its ability to inhibit carbonic anhydrases (CAs), a family of metalloenzymes crucial in various physiological processes. researchgate.net Humans express 15 different CA isoforms, some of which are implicated in diseases ranging from glaucoma to cancer. nih.gov A major challenge in the development of CA inhibitors is achieving selectivity for a specific isoform to minimize off-target effects. nih.govunifi.it

The structure of 4-[(Prop-2-yn-1-yl)sulfamoyl]benzoic acid, with its distinct "tail" (the propargyl group and benzoic acid), provides a foundation for designing isoform-selective inhibitors. The primary sulfonamide can act as a zinc-binding group within the enzyme's active site, while the tail can be modified to exploit subtle differences in the amino acid residues at the entrance of the active site cavity of different CA isoforms. acs.org

Future research will likely focus on modifying the benzoic acid and propargyl groups to enhance interactions with specific residues. For instance, structure-based drug design could be employed to introduce functional groups that form hydrogen bonds or van der Waals interactions with unique amino acids in the target isoform, such as CA IX, a validated anti-cancer target, while clashing with residues in off-target isoforms like the ubiquitous CA II. unipi.ittandfonline.com This "tail approach" is a key strategy for achieving isoform selectivity. tandfonline.com

Table 1: Key Human Carbonic Anhydrase Isoforms and Their Therapeutic Relevance

Isoform Location Pathological Involvement Potential Therapeutic Application
hCA I Cytosolic - Often considered an off-target
hCA II Cytosolic (widespread) Glaucoma, Osteopetrosis Diuretic, Antiglaucoma agent
hCA III Cytosolic (muscle) - Target for selective inhibitors to understand its role
hCA IX Transmembrane (tumor-associated) Hypoxic Tumors (various cancers) Anticancer agent, Imaging agent

| hCA XII | Transmembrane (tumor-associated) | Hypoxic Tumors | Anticancer agent |

Integration of Click Chemistry for Advanced Conjugates and Probes

The terminal alkyne, or propargyl group, is a powerful chemical handle for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). lumiprobe.com This reaction is highly efficient, specific, and biocompatible, making it ideal for creating complex molecular architectures. lumiprobe.comnih.gov

For this compound, the alkyne group opens up numerous possibilities for creating advanced drug conjugates and chemical probes. cell.com Future work could involve:

Drug Conjugation: Linking the molecule to other pharmacophores to create hybrid drugs with dual mechanisms of action. For example, it could be "clicked" onto a cytotoxic agent to target it specifically to cancer cells overexpressing a particular CA isoform. nih.govresearchgate.net

PEGylation: Attaching polyethylene glycol (PEG) chains to improve the compound's pharmacokinetic properties, such as solubility and half-life.

Fluorescent Probes: Conjugating the molecule to fluorescent dyes to create probes for imaging the localization and activity of target enzymes within cells.

Affinity Reagents: Immobilizing the compound on a solid support (e.g., beads) to be used in affinity chromatography for identifying and isolating binding partners from complex biological samples.

This modular approach allows for the rapid generation of a diverse library of compounds for various applications in drug discovery and chemical biology.

Exploration of Novel Therapeutic Targets for Sulfonamide-Alkyne Hybrids

While carbonic anhydrases are a primary target for sulfonamides, this chemical class is known to inhibit other enzymes as well. researchgate.netnih.gov The unique hybrid structure of this compound may confer activity against other important therapeutic targets. The propargylamine moiety itself is a recognized scaffold in drug design, particularly for neurological disorders and cancer. wisdomlib.orgtandfonline.comresearchgate.net

Future research should explore the inhibitory potential of this compound and its derivatives against other enzyme classes, such as:

Kinases: Certain sulfonamide-based compounds have shown activity as kinase inhibitors, which are critical targets in oncology. nih.govmdpi.com The this compound scaffold could be evaluated against panels of kinases, such as PI3K/mTOR or cyclin-dependent kinases (CDKs). nih.govmdpi.com

Proteases: Sulfonamides can act as transition-state analogs for proteases, making them potential inhibitors of enzymes involved in cancer and viral diseases.

Histone Deacetylases (HDACs): Some sulfonamide derivatives have been designed as HDAC inhibitors, which are a class of anticancer agents. azpharmjournal.com The sulfonamide could potentially act as a zinc-binding group in the HDAC active site. azpharmjournal.com

Screening this sulfonamide-alkyne hybrid against a broad range of therapeutic targets could uncover novel mechanisms of action and expand its potential clinical applications beyond CA inhibition. nih.gov

Advanced Computational Approaches for Rational Design and Lead Optimization

Computational chemistry and molecular modeling are indispensable tools for modern drug discovery, enabling the rational design and optimization of lead compounds. nih.gov For this compound, advanced computational approaches can guide future research in several ways:

Molecular Docking: Docking studies can predict the binding mode of the compound within the active sites of various CA isoforms or other potential targets. researchgate.netnih.gov This can help rationalize observed activities and guide the design of more potent and selective analogs.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the inhibitor-enzyme complex, revealing the stability of key interactions and the role of water molecules in the binding site. acs.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models from a series of synthesized analogs, it is possible to predict the activity of new, untested compounds and prioritize synthetic efforts.

Machine Learning (ML): ML models can be trained on large datasets of known inhibitors to predict the isoform selectivity of new designs, accelerating the discovery of highly selective compounds. unipi.it

These computational methods will be crucial for efficiently exploring the vast chemical space around the this compound scaffold and for optimizing its properties as a therapeutic agent or chemical probe. researchgate.net

Exploration of Bioorthogonal Chemistry in Chemical Biology Applications

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. researchgate.net The alkyne group on this compound makes it a prime candidate for bioorthogonal labeling applications. visiblelegacy.com

Future research in this area could involve using the compound as a bioorthogonal probe to study its target enzymes in their native cellular environment. A potential workflow would be:

Treating live cells with this compound, allowing it to bind to its target protein (e.g., a specific CA isoform).

Introducing a reporter molecule (e.g., a fluorophore or a biotin tag) attached to an azide.

The alkyne on the inhibitor and the azide on the reporter would then react in situ via a bioorthogonal click reaction (such as CuAAC or a copper-free, strain-promoted variant). cell.comrsc.org

This would allow for the specific labeling and subsequent visualization (fluorescence microscopy) or identification (proteomics) of the target protein, providing valuable information about its expression, localization, and interactions within the cell. visiblelegacy.comnih.gov This approach is a powerful tool for target validation and for understanding the complex biology of the enzymes that this class of compounds inhibits.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
Dorzolamide
Brinzolamide
Acetazolamide
Methazolamide
Ethoxzolamide
Dichlorphenamide

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